REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:6]=1[NH:15]C(=O)C.[N:20](OC(C)(C)C)=O.O>C(O)(=O)C>[CH3:1][O:2][C:3]([C:4]1[C:5]2[C:6](=[CH:7][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:10]=2)[NH:15][N:20]=1)=[O:19]
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Name
|
(2-acetylamino-4-trifluoromethylphenyl)-acetic acid methyl ester
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Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(C=C(C=C1)C(F)(F)F)NC(C)=O)=O
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Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 0.5 h at 95° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
This material (13.4 g, 95%) was used without further purification in the next step
|
Type
|
CUSTOM
|
Details
|
A small sample was crystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to yield a white solid, mp 240-242° C
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NNC2=CC(=CC=C12)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |